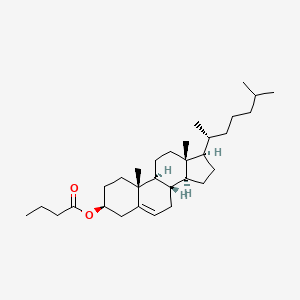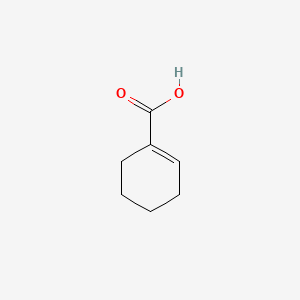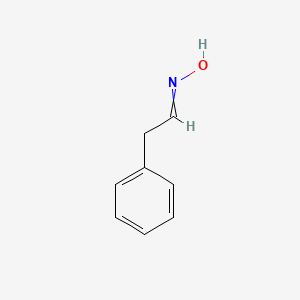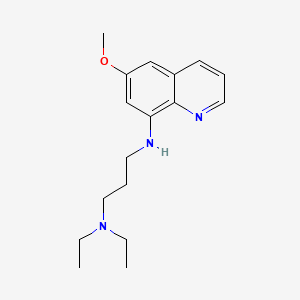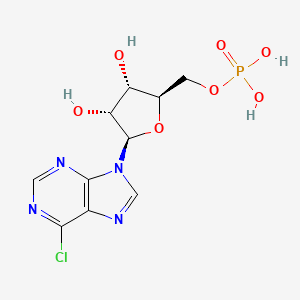
6-Chloroinosine monophosphate
描述
6-Chloroinosine monophosphate is a derivative of inosine monophosphate, where a chlorine atom is substituted at the 6th position of the purine ring. This modified nucleotide analog is utilized in biochemical and molecular biology research for probing nucleic acid structure, enzymatic reactions, and as a substrate for various enzymes. It can also serve as a precursor for the synthesis of modified nucleic acids for studying structure-function relationships or for therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroinosine monophosphate typically involves the chlorination of inosine monophosphate. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 6th position of the purine ring. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may employ enzymatic synthesis methods. These methods utilize nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts to convert nucleosides to nucleoside monophosphates. This approach is efficient and can be applied to a wide range of natural and modified nucleotide products .
化学反应分析
Types of Reactions: 6-Chloroinosine monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.
Oxidation Products: Oxidized forms of the purine ring, such as 6-oxo derivatives.
Reduction Products: Reduced forms of the purine ring, such as 6-amino derivatives.
科学研究应用
6-Chloroinosine monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of modified nucleic acids and nucleotides.
Biology: The compound is utilized in studies of nucleic acid structure and function, as well as in enzymatic reaction assays.
Medicine: It serves as a potential therapeutic agent and is used in the development of nucleotide-based drugs.
Industry: The compound is employed in the production of modified nucleotides for various industrial applications
作用机制
The mechanism of action of 6-Chloroinosine monophosphate involves its incorporation into nucleic acids, where it can affect the structure and function of the nucleic acid molecules. The chlorine substitution at the 6th position of the purine ring can alter the hydrogen bonding and base-pairing properties, leading to changes in the stability and conformation of nucleic acids . Additionally, the compound can act as a substrate for various enzymes, influencing enzymatic reactions and metabolic pathways .
相似化合物的比较
Inosine Monophosphate: The parent compound without the chlorine substitution.
6-Thioguanine Monophosphate: A similar compound with a sulfur atom substituted at the 6th position.
6-Mercaptopurine Monophosphate: Another analog with a sulfur atom at the 6th position.
Uniqueness: 6-Chloroinosine monophosphate is unique due to the presence of the chlorine atom at the 6th position of the purine ring. This substitution imparts distinct chemical and biological properties, making it valuable for specific research applications. The chlorine atom can influence the compound’s reactivity, stability, and interaction with enzymes and nucleic acids, distinguishing it from other similar compounds .
属性
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN4O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOBOMYIOYNCBS-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN4O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5843-59-4 | |
| Record name | 6-Chloropurine 9-beta-D-ribofuranosyl 5'-monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005843594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![17-hydroxy-10,13-dimethylspiro[2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-6,1'-cyclopropane]-3-one](/img/structure/B1209399.png)
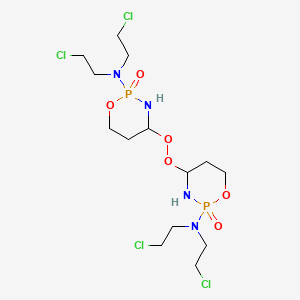
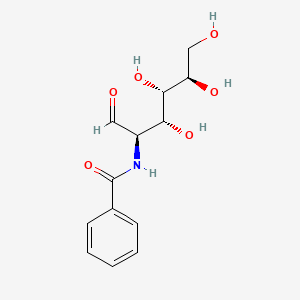
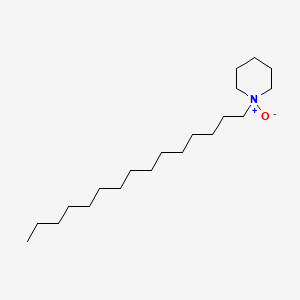
![Benzenesulfonic acid,3,4-dimethoxy-, 2-[(1-oxido-2-pyridinyl)methylene]hydrazide](/img/structure/B1209404.png)
